molecular formula C10H11ClO B13963550 5,5-Dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride CAS No. 51906-40-2

5,5-Dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride

Cat. No.: B13963550
CAS No.: 51906-40-2
M. Wt: 182.64 g/mol
InChI Key: ISIQTTCAYGEASK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of cycloheptatriene, a seven-membered ring compound with three double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride typically involves the chlorination of 5,5-dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.

Industrial Production Methods

While specific industrial production methods for 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound into the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Alcohols: Formed from reduction.

    Carboxylic Acids: Formed from oxidation.

Scientific Research Applications

5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: The parent compound with a similar ring structure but lacking the acyl chloride group.

    5,5-Dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid: The precursor in the synthesis of the acyl chloride derivative.

    Tropylium Ion: A related compound with a positively charged seven-membered ring.

Uniqueness

5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.

Properties

CAS No.

51906-40-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

5,5-dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride

InChI

InChI=1S/C10H11ClO/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3

InChI Key

ISIQTTCAYGEASK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C(C=C1)C(=O)Cl)C

Origin of Product

United States

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